molecular formula C10H9N5O4 B260855 3-HYDROXY-4-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID

3-HYDROXY-4-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID

Cat. No.: B260855
M. Wt: 263.21 g/mol
InChI Key: ACKHKSSKSOTEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-[(1H-tetraazol-1-ylacetyl)amino]benzoic acid is a complex organic compound with the molecular formula C10H9N5O4. This compound is characterized by the presence of a hydroxy group, a tetraazolylacetyl group, and an amino group attached to a benzoic acid core. It has a molecular weight of 263.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID typically involves multiple steps, including the formation of the tetraazole ring and the subsequent attachment to the benzoic acid core. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(1H-tetraazol-1-ylacetyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can yield an amine .

Scientific Research Applications

3-Hydroxy-4-[(1H-tetraazol-1-ylacetyl)amino]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds with various biomolecules, while the tetraazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-[(1H-tetraazol-1-ylacetyl)amino]benzoic acid is unique due to the presence of both the hydroxy and tetraazolylacetyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biomolecules, making it a valuable tool in scientific research .

Properties

Molecular Formula

C10H9N5O4

Molecular Weight

263.21 g/mol

IUPAC Name

3-hydroxy-4-[[2-(tetrazol-1-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C10H9N5O4/c16-8-3-6(10(18)19)1-2-7(8)12-9(17)4-15-5-11-13-14-15/h1-3,5,16H,4H2,(H,12,17)(H,18,19)

InChI Key

ACKHKSSKSOTEBG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)O)NC(=O)CN2C=NN=N2

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)NC(=O)CN2C=NN=N2

Origin of Product

United States

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